![molecular formula C10H20O3 B1426804 4-(2,2-Diethoxy-ethoxy)-but-1-ene CAS No. 1343915-25-2](/img/structure/B1426804.png)
4-(2,2-Diethoxy-ethoxy)-but-1-ene
Overview
Description
4-(2,2-Diethoxy-ethoxy)-but-1-ene (DEBE) is an organic compound that belongs to the class of ethers. It is a colorless liquid at room temperature and has a boiling point of 156°C. DEBE is an important intermediate in the production of various organic compounds. It is also used as a solvent in various chemical reactions.
Scientific Research Applications
Chemical Reactions and Synthesis
4-(2,2-Diethoxy-ethoxy)-but-1-ene and its derivatives are involved in a variety of chemical reactions and synthesis processes. For instance, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, a related compound, reacts with phenylmagnesium bromide to yield ethoxy group substitution products (Gorbunova, Gerus, & Kukhar, 1993). Furthermore, 1,1-diethoxybut-2-ene and its variants react with electrophiles in the presence of mixed metal bases to produce 1-substituted 1-ethoxy 1,3-dienes, which are valuable in the synthesis of α,β-unsaturated carbonyl compounds (Prandi & Venturello, 1994).
Crystal Structures and Molecular Studies
Compounds similar to 4-(2,2-Diethoxy-ethoxy)-but-1-ene have been studied for their crystal and molecular structures. For example, 4-ethoxy-1,1,1-trifluorobut-3-en-2-one reacted with alkali metal salts of diethyl malonate, yielding complexes characterized by spectroscopic methods and single-crystal X-ray diffraction analyses (Song et al., 2012).
Photocycloaddition Reactions
Photocycloaddition reactions are another area of research involving these compounds. 4-Phenoxybut-1-ene, a structurally related compound, undergoes intramolecular photocycloaddition reactions upon irradiation, demonstrating the influence of alkoxy tethers on the regiochemistry of these reactions (Keukeleire, He, Blakemore, & Gilbert, 1994).
Nonlinear Optical Properties
Studies on novel chalcone derivatives, which include ethoxy groups similar to 4-(2,2-Diethoxy-ethoxy)-but-1-ene, have explored their nonlinear optical properties. These investigations combine theoretical calculations and experimental techniques such as FT-IR, FT-Raman, and UV-visible absorption spectroscopy (Mathew, Salian, Joe, & Narayana, 2019).
properties
IUPAC Name |
4-(2,2-diethoxyethoxy)but-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-4-7-8-11-9-10(12-5-2)13-6-3/h4,10H,1,5-9H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWYDSSANGOYJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COCCC=C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Diethoxy-ethoxy)-but-1-ene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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